Isoquinolin-1-ylboronic acid chemical structure and properties
Isoquinolin-1-ylboronic acid chemical structure and properties
An In-Depth Technical Guide to Isoquinolin-1-ylboronic Acid: Synthesis, Properties, and Applications
Abstract
Isoquinolin-1-ylboronic acid is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure marries the privileged isoquinoline scaffold, a core component of numerous biologically active compounds, with the synthetically powerful boronic acid functional group. This guide provides a comprehensive technical overview of isoquinolin-1-ylboronic acid, detailing its physicochemical properties, common synthetic methodologies, and key applications, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document emphasizes the causal reasoning behind experimental protocols and offers practical insights for its effective use in the laboratory.
The Strategic Value of the Isoquinoline-Boronic Acid Moiety
The isoquinoline framework is a cornerstone in drug discovery, forming the structural basis for a wide array of pharmacologically active natural products and synthetic molecules.[1][2] These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The strategic introduction of substituents onto this scaffold is paramount for modulating biological activity and optimizing pharmacokinetic profiles.
Boronic acids have emerged as indispensable tools in modern organic synthesis, largely due to their stability, low toxicity, and remarkable versatility as coupling partners in reactions like the Nobel Prize-winning Suzuki-Miyaura cross-coupling.[4][5][6] This reaction facilitates the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[7] By functionalizing the C-1 position of the isoquinoline ring with a boronic acid, a reactive handle is created, enabling the direct and modular installation of diverse aryl, heteroaryl, or alkyl groups, thus providing rapid access to novel chemical entities for screening and development.[4]
Physicochemical and Structural Properties
Isoquinolin-1-ylboronic acid is a solid compound whose properties make it a reliable reagent in synthetic workflows. The boronic acid group imparts specific reactivity, while the isoquinoline core dictates its fundamental aromatic and heterocyclic nature.[3]
| Property | Data | Reference |
| CAS Number | 1219080-58-6 | [8] |
| Molecular Formula | C₉H₈BNO₂ | [8] |
| Molecular Weight | 173.0 g/mol (Monoisotopic Mass: 173.0648) | [8] |
| Physical Form | Solid | |
| IUPAC Name | isoquinolin-1-ylboronic acid | [8] |
| Storage Temperature | 2-8°C, under inert atmosphere |
Structural Representation:
The molecule consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The boronic acid group, -B(OH)₂, is attached to the carbon atom adjacent to the nitrogen in the pyridine ring (the C-1 position).
Synthesis of Isoquinolin-1-ylboronic Acid: A Methodological Approach
The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. For isoquinolin-1-ylboronic acid, a common and effective strategy involves a halogen-metal exchange from a 1-haloisoquinoline precursor.
The causality behind this choice is rooted in the reactivity of the C-1 position. The nitrogen atom makes the C-1 proton slightly acidic and susceptible to deprotonation, but a more reliable and high-yielding route involves a halogen precursor. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures ensures a clean halogen-lithium exchange, preventing side reactions. The resulting organolithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl or triisopropyl borate. The subsequent acidic workup hydrolyzes the boronate ester to furnish the desired boronic acid.
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is a representative methodology based on standard procedures for arylboronic acid synthesis.
Step 1: Reaction Setup
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromoisoquinoline (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Step 2: Lithiation
-
Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise to the stirred solution, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the 1-lithioisoquinoline intermediate may be accompanied by a color change.
Step 3: Borylation
-
In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the organolithium mixture at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
Step 4: Hydrolysis and Isolation
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until the pH is acidic (~pH 2).
-
Continue stirring for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization or silica gel chromatography to yield pure isoquinolin-1-ylboronic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Isoquinolin-1-ylboronic acid.
The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application
The premier application of isoquinolin-1-ylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[6] This palladium-catalyzed process is a powerful method for constructing biaryl and vinyl-substituted isoquinolines, which are common motifs in pharmaceuticals.[9]
The reaction mechanism proceeds through a well-established catalytic cycle.[5] The choice of catalyst, ligand, base, and solvent is critical and interdependent. A typical system involves a Pd(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)), a phosphine ligand (e.g., PPh₃, SPhos), and an aqueous base (e.g., Na₂CO₃, K₃PO₄). The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling isoquinolin-1-ylboronic acid with an aryl bromide.
Step 1: Reagent Preparation
-
In a reaction vial, combine isoquinolin-1-ylboronic acid (1.2 eq), the desired aryl bromide (1.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).
Step 2: Reaction Execution
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Workup and Purification
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to obtain the desired 1-arylisoquinoline.
Spectroscopic Characterization
Confirming the identity and purity of isoquinolin-1-ylboronic acid is crucial.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring system. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon spectrum will display the expected number of signals for the nine carbon atoms of the isoquinoline core.
-
¹¹B NMR: Boron-11 NMR is a highly effective technique for characterizing boronic acids.[10][11] A signal in the range of δ 27-30 ppm (relative to BF₃·OEt₂) is typically observed for the sp²-hybridized boron atom in arylboronic acids.[10]
Safety, Handling, and Storage
As with all chemical reagents, proper handling of isoquinolin-1-ylboronic acid is essential. Safety data sheets for analogous boronic acids provide key safety information.[12]
-
Handling: Use in a well-ventilated area or a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid formation of dust and inhalation of vapors or dust.[13]
-
Hazards: May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation or dehydration.
Conclusion
Isoquinolin-1-ylboronic acid stands as a powerful and strategic intermediate for synthetic and medicinal chemists. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, which provides a robust and modular platform for the synthesis of complex 1-substituted isoquinolines. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, enables researchers to effectively leverage this building block in the pursuit of novel therapeutics and advanced materials.
References
-
PubChem. (n.d.). (2-Isoquinolin-1-ylphenyl)boronic acid. Retrieved from [Link]
-
Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. The Journal of Organic Chemistry, 86(12), 8479–8488. Retrieved from [Link]
-
PubChem. (n.d.). Isoquinoline-5-boronic acid. Retrieved from [Link]
-
G. S. S. V. Subba Rao, & D. K. N. B. S. S. L. Sravani. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 966-1000. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). Retrieved from [Link]
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3631. Retrieved from [Link]
-
Shang, X., Li, M., Cao, X., He, L., Li, X., Wang, J., ... & Zhang, J. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports, 41(1), 108-146. Retrieved from [Link]
-
Si, D., & Wang, Y. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 26(16), 4983. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Bellina, F., & Rossi, R. (2010). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ChemInform, 41(32). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Ertl, P., & Jelfs, S. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules. Journal of Cheminformatics, 12(1), 1-11. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chang, Y. C., Lin, Y. H., & Chen, C. T. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(10), 2465. Retrieved from [Link]
-
Stanger, K. J., & Lee, D. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15159-15165. Retrieved from [Link]
Sources
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. guidechem.com [guidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. fishersci.com [fishersci.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. Isoquinoline-5-boronic acid | C9H8BNO2 | CID 599474 - PubChem [pubchem.ncbi.nlm.nih.gov]








